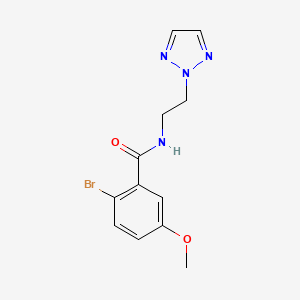

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

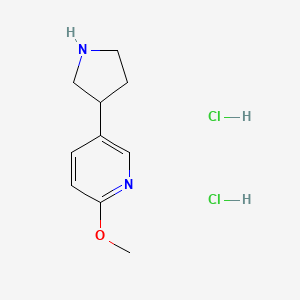

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromo group, a methoxy group, and a benzamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an azide with an alkyne in a process known as a click reaction . This forms the 1,2,3-triazole ring . The bromo and methoxy groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The 1,2,3-triazole ring is aromatic and has a planar structure . The bromo and methoxy groups are likely to be in the para position on the benzene ring due to the directing effects of the amide group .Chemical Reactions Analysis

The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation . The bromo group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents . Generally, the presence of the bromo and methoxy groups could increase the compound’s polarity .Scientific Research Applications

Synthesis and Anticancer Evaluation

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide and related derivatives have been evaluated for their anticancer activities. These compounds have been synthesized through various chemical reactions involving triazoles and analyzed for their efficacy against a panel of cancer cell lines, including non-small cell lung, colon, breast, ovarian, and others. This exploration into triazole derivatives highlights their potential as anticancer agents (Bekircan et al., 2008).

Antibacterial Properties

The isosteric replacement of the terminal amide with 1H-1,2,3-triazole in certain benzamide derivatives, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide, has led to the discovery of compounds with enhanced antibacterial activity. These derivatives target the bacterial cell division protein FtsZ, presenting a novel approach to antibacterial agent development and showcasing the versatile applicability of triazole chemistry in addressing antibiotic resistance (Bi et al., 2018).

Interaction Analysis and Drug Design

Investigations into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which include compounds structurally related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide, offer insights into the molecular interactions that underpin the stability and reactivity of these compounds. Such analyses contribute to a deeper understanding of drug design principles, particularly regarding the modulation of drug-receptor interactions through the strategic incorporation of triazole moieties (Ahmed et al., 2020).

Molecular Docking and Anticancer Mechanisms

Further research into benzimidazole derivatives that feature 1,2,4-triazole rings, akin to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide, utilizes molecular docking to elucidate their mechanisms of action as potential anticancer agents. These studies not only reveal the anti-cancer properties of these compounds but also provide a foundation for the development of new therapeutic agents targeting specific molecular pathways involved in cancer progression (Karayel, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2/c1-19-9-2-3-11(13)10(8-9)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQGUPOBJTXAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2765931.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)

amine dihydrochloride](/img/no-structure.png)

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)

![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)